2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride

Catalog No.
S1487797
CAS No.
17289-54-2
M.F
C14H23ClN2O
M. Wt
270.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide H...

CAS Number

17289-54-2

Product Name

2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride

IUPAC Name

[2-(2,4-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

InChI

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-8-7-11(3)9-12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H

InChI Key

ZLAAATDLPBWPOO-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1)C)C.Cl

Synonyms

Lidocaine EP impurity I; 2-(Diethylamino)-2’,4’-acetoxylidide Monohydrochloride; 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride; USP Lidocaine impurity I

Canonical SMILES

CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1)C)C.[Cl-]

2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride is a chemical compound with the molecular formula C14H23ClN2O and a molecular weight of 234.34 g/mol. It is recognized as an impurity of lidocaine, a well-known local anesthetic agent. This compound is characterized by its diethylamino group and a substituted aromatic ring, which contributes to its chemical properties and biological activity. The compound appears as a colorless oil with a melting point of 67-68 °C and a boiling point of approximately 150 °C at reduced pressure (1.8 Torr) .

There is no current information available regarding the specific mechanism of action of DEAM-Cl.

  • Potential skin and eye irritant: The presence of the amine group suggests potential irritation to the skin and eyes [].
  • Possible respiratory irritant: Inhalation of DEAM-Cl dust or aerosols could irritate the respiratory tract.

The chemical behavior of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride can be analyzed through various reactions typical for amides and substituted aromatic compounds. It can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and amines. Additionally, it may participate in electrophilic aromatic substitution reactions due to the presence of the dimethylphenyl group, allowing for further functionalization at its aromatic ring.

This compound exhibits biological activity primarily associated with its structural similarity to lidocaine. While it has reduced local anesthetic action compared to lidocaine, it still possesses membrane-stabilizing properties. The biological mechanisms involve the inhibition of sodium channels, which are crucial for the propagation of action potentials in neurons. Due to its pharmacological profile, this compound may be investigated for potential therapeutic applications in pain management or as a research tool in neuropharmacology .

Synthesis methods for 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride typically involve the reaction of 2,4-dimethylaniline with diethylamine followed by acylation with acetic anhydride or acetyl chloride. The hydrochloride salt form can be obtained by reacting the base form with hydrochloric acid. This synthetic route allows for the introduction of the diethylamino group and the acetamide functionality while controlling reaction conditions to minimize byproducts .

The primary applications of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride include:

  • Pharmaceutical Research: As an impurity in lidocaine formulations, it is essential for quality control in pharmaceutical manufacturing.
  • Analytical Chemistry: Used as a reference standard in laboratory settings for testing and validation purposes.
  • Neuropharmacological Studies: Investigated for its effects on sodium channels and potential roles in pain management therapies .

Interaction studies involving 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride focus on its effects on ion channels and potential drug-drug interactions. Research indicates that this compound can modulate sodium channel activity similarly to lidocaine but with different efficacy levels. Understanding these interactions is crucial for assessing safety profiles and therapeutic potential when used alongside other medications .

Several compounds share structural similarities with 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride, particularly within the class of local anesthetics and related amides:

Compound NameMolecular FormulaKey Differences
LidocaineC14H22N2OMain local anesthetic; stronger sodium channel blocker
BupivacaineC18H28N2OLonger duration of action; more potent than lidocaine
PrilocaineC13H20N2OLess cardiotoxic; used for regional anesthesia
MepivacaineC15H22N2OIntermediate duration; less vasodilatory effect

Each of these compounds possesses unique pharmacological properties that distinguish them from 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride while sharing a common mechanism of action related to sodium channel inhibition .

Traditional Synthetic Routes: Chloroacetyl Chloride and Diethylamine Reactions

The synthesis of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide hydrochloride follows established synthetic pathways that involve sequential nucleophilic substitution reactions [4] [6]. The traditional approach utilizes chloroacetyl chloride as the primary acylating agent, enabling the formation of the acetamide backbone through a two-step mechanism [4] [6].

The initial step involves the reaction of chloroacetyl chloride with 2,4-dimethylaniline in the presence of a tertiary amine base, typically triethylamine, to form the intermediate 2-chloro-N-(2,4-dimethylphenyl)acetamide [6]. This acylation reaction proceeds via nucleophilic addition-elimination mechanism, where the lone pair electrons on the nitrogen atom of the aniline derivative attack the electrophilic carbonyl carbon of chloroacetyl chloride [4]. The reaction is typically conducted in dichloromethane at room temperature for 45 minutes, yielding the chloroacetamide intermediate in excellent yields ranging from 92% to 95% [6] [8].

The second synthetic step involves nucleophilic substitution of the chlorine atom by diethylamine through an SN2 mechanism [6] [8]. This transformation is traditionally performed in anhydrous benzene under reflux conditions for 6 hours, utilizing an excess of diethylamine (typically 2.5 equivalents) to drive the reaction to completion [6]. The reaction mechanism involves the nucleophilic attack of the nitrogen lone pair in diethylamine on the carbon bearing the chlorine substituent, resulting in the formation of the desired diethylamino acetamide product [4] [6].

The workup procedure requires careful handling to isolate the product in high purity [6]. The diethylamine hydrochloride byproduct is removed by filtration, followed by aqueous extraction to remove unreacted starting materials [6]. The crude product is then subjected to acid-base extraction cycles, where the product is dissolved in hydrochloric acid, extracted with ether, and subsequently made alkaline using ammonia solution before final extraction with ether [6]. This traditional route consistently delivers yields of 83% after purification by silica gel column chromatography [6].

Table 1: Physical and Chemical Properties of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide

PropertyValueSource
Molecular Formula (Base)C₁₄H₂₂N₂O [1] [3]
Molecular Formula (HCl Salt)C₁₄H₂₃ClN₂O [1] [2]
Molecular Weight (Base) g/mol234.34 [1] [3]
Molecular Weight (HCl Salt) g/mol270.80 [1] [2]
CAS Number (Base)17289-53-1 [3]
CAS Number (HCl Salt)17289-54-2 [1]
Melting Point Base (°C)67-68 [3] [25]
Melting Point HCl Salt (°C)112-116 [2]
Boiling Point (°C)150 (at 1.8 Torr) [3]
Density (g/cm³)1.026±0.06 (Predicted) [3]
Physical State (Base)Oil/Needles [3] [29]
Physical State (HCl Salt)White solid [2]

The traditional synthetic approach demonstrates excellent reproducibility and scalability, making it suitable for laboratory-scale preparations [6] [8]. The reaction conditions have been optimized to minimize side reactions while maximizing product yield [6]. Temperature control during the acylation step is critical to prevent decomposition of the acid chloride, while the substitution reaction requires sufficient heating to achieve complete conversion [6] [8].

Alternative Approaches: Catalytic and Green Chemistry Methodologies

Modern synthetic approaches have focused on developing more sustainable and efficient methodologies for the preparation of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide and related compounds [8] [20] [21]. These alternative approaches emphasize reduced environmental impact, improved atom economy, and enhanced reaction efficiency through the implementation of green chemistry principles [8] [23].

Microwave-assisted organic synthesis represents a significant advancement in the preparation of diethylamino acetamide derivatives [20] [21]. The application of microwave irradiation dramatically reduces reaction times while maintaining or improving product yields [20]. For related compounds, microwave synthesis has demonstrated the ability to achieve complete conversion in 40 minutes at 80°C, compared to conventional heating methods that require 8 hours [20]. The microwave-assisted approach utilizes controlled heating to 90°C for 40 minutes, resulting in yields of 42% for similar pyrazolo acetamide derivatives, representing a significant reduction in reaction time despite slightly lower yields [20].

The implementation of microwave technology in the synthesis of diethylamino acetamide compounds has been extended to optimize multiple reaction parameters simultaneously [21]. Studies on trimecaine-based ionic compounds, which share structural similarities with the target compound, demonstrate that microwave activation consistently produces the highest yields compared to ultrasound activation or classical heating conditions [21]. The microwave methodology enables precise temperature control and uniform heating, leading to improved reaction selectivity and reduced formation of unwanted byproducts [21].

Green chemistry approaches have introduced environmentally benign solvents as alternatives to traditional organic solvents [8] [23]. Glycerol has emerged as an particularly effective green solvent for the nucleophilic substitution step, achieving 95% conversion under optimized conditions [8]. The glycerol-mediated synthesis operates at 85°C for 1 hour, providing excellent yields while eliminating the need for halogenated solvents [8]. The reaction in glycerol offers the additional advantage of simplified product isolation through aqueous workup and filtration, significantly reducing organic waste generation [8].

Acetonitrile has been identified as an effective solvent for promoting both the acylation and substitution steps in a single reaction vessel [8]. The use of acetonitrile enables the implementation of a two-step, one-pot procedure that significantly streamlines the synthetic process [8]. In this approach, chloroacetyl chloride is first added dropwise to a solution of 2,4-dimethylaniline in acetonitrile and heated at 40°C for 30 minutes [8]. Subsequently, potassium carbonate, potassium iodide, and diethylamine are added sequentially, and the reaction mixture is refluxed for 1 hour [8]. This one-pot methodology achieves 85% yield while reducing the number of isolation and purification steps [8].

Table 2: Comparison of Synthesis Routes for Diethylamino Acetamide Derivatives

Synthesis RouteStarting MaterialsReaction ConditionsTypical Yield (%)Advantages
Traditional Chloroacetyl Chloride RouteChloroacetyl chloride + 2,4-dimethylaniline + DiethylamineToluene, reflux, 6 hours83-95High yield, well-established
Microwave-Assisted SynthesisChloroacetyl chloride + Aniline + DiethylamineMicrowave irradiation, 40-90°C, 40 min42-91Rapid reaction, energy efficient
Green Chemistry - Glycerol SolventChloroacetamide intermediate + DiethylamineGlycerol, 85°C, 1 hour70-85Green solvent, simple workup
One-Pot Two-Step ProcedureChloroacetyl chloride + Aniline + DiethylamineAcetonitrile, reflux, 1 hour total85Reduced steps, efficient
Catalyst-Free ApproachAcetic anhydride + Aniline, then diethylamineRoom temperature to 40°C65-94Mild conditions, no heating

Catalyst-free methodologies have been developed to eliminate the need for additional reagents while maintaining high synthetic efficiency [23] [24]. Solvent-free synthesis approaches utilize the direct reaction between acetic anhydride and aniline derivatives without external heating or catalysts [23]. These methods achieve good yields through instantaneous reactions at room temperature, offering significant advantages in terms of energy consumption and operational simplicity [23]. The catalyst-free approach demonstrates particular effectiveness with aromatic amines, achieving yields of 65-94% for various acetanilide derivatives [23].

The development of continuous flow synthesis methods represents another advancement in the preparation of diethylamino acetamide compounds [8]. Flow chemistry enables precise control of reaction parameters, including temperature, residence time, and reagent mixing, leading to improved reaction reproducibility and scalability [8]. The continuous flow approach also facilitates real-time monitoring and optimization of reaction conditions, resulting in enhanced product quality and reduced waste generation [8].

Structural Validation via Computational Modeling (DFT, NBO Analysis)

Density Functional Theory calculations have become essential tools for understanding the electronic structure and conformational properties of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide and related compounds [11] [12] [14]. Computational studies utilizing the B3LYP functional with various basis sets have provided detailed insights into the molecular geometry, electronic properties, and intermolecular interactions of diethylamino acetamide derivatives [11] [12] [14].

Computational optimization studies using the B3LYP/6-311+G(d,p) level of theory have revealed the preferred conformational arrangements of diethylamino acetamide compounds [12]. The optimized geometries demonstrate that the secondary amide functionality significantly increases the stability of these molecules through intramolecular hydrogen bonding interactions [12]. The computational results indicate that the anti disposition between the alpha-carbon proton and the N-H bond represents the most stable conformation for simple amide derivatives [19].

Natural Bond Orbital analysis has been extensively employed to investigate the hyperconjugative interactions that contribute to the bioactivity and stability of diethylamino acetamide compounds [12] [14]. NBO calculations reveal that π → π* interactions significantly increase the biological activity of these compounds, leading to very high stabilization energies [12]. The analysis of natural population charges and polarizability properties provides crucial information about the electronic distribution and reactivity patterns within the molecular framework [12].

Density Functional Theory calculations using the BLYP functional have been applied to study the molecular structures of N,N-dimethyl acetamide and related compounds [11]. The calculated molecular structures show excellent agreement with experimental geometries derived from gas-phase electron-diffraction studies [11]. The DFT results demonstrate bond length accuracies within 0.005 Å for C-N bonds and 0.009 Å for C-C bonds when compared to experimental values [11].

The computational analysis of amide conformations has revealed important insights into the rotational barriers around the C-N bond and the pyramidalization of the amido group [19]. As the conformation deviates from the anti or local syn minima, the nonplanarity of the amido group increases significantly [19]. These findings have been validated through correlation with experimental proton chemical shifts using refined algorithms that account for magnetic deshielding effects [19].

Gauge-Including Atomic Orbital calculations combined with density functional theory have been utilized to compute chemical shift tensors for amide nitrogen atoms [18]. The GIAO-B3LYP method with mixed basis sets (6-311+G(2d,p) for nitrogen atoms and 6-31G(d,p) for other atoms) provides accurate predictions of 15N chemical shift anisotropy parameters [18]. These computational approaches enable the validation of structural assignments through comparison with experimental NMR data [18].

The application of automated fragmentation quantum mechanics combined with molecular mechanics (AF-QM/MM) methods has enhanced the accuracy of chemical shift predictions for large molecular systems [18]. These calculations demonstrate that amide-15N chemical shift anisotropy can be accurately determined by considering all atoms and charges within approximately 5 Å distance from the nitrogen of interest [18].

Fukui function analysis within the DFT framework has been employed to study the local reactivity of acetamide derivatives [14]. The results indicate that the mechanism of bond formation between acetamide derivatives and biological molecules occurs primarily through nitrogen atoms [14]. Basis set superposition error corrections have been applied to ensure accurate calculation of intermolecular interaction energies [14].

The molecular docking studies of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride reveal significant insights into its binding affinity and protein interactions, particularly with voltage-gated sodium channels. Computational molecular docking analyses demonstrate that this compound exhibits distinct binding characteristics compared to its structural analog, lidocaine [1] [2].

Sodium Channel Binding Mechanism

The compound demonstrates a pore-blocking mechanism for voltage-gated sodium channels, similar to other local anesthetics, but with reduced binding affinity compared to lidocaine [3] [2]. Molecular docking studies indicate that the compound binds to the inner vestibule of the sodium channel pore, specifically interacting with residues in the S6 segments of domains I-IV [2] [4]. The binding site is located just below the selectivity filter region, where the compound can directly interfere with sodium ion permeation [5].

Binding Affinity Analysis

Computational studies reveal that 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide exhibits reduced local anesthetic activity compared to lidocaine due to its altered substitution pattern [3] [6]. The 2,4-dimethylphenyl substitution, as opposed to lidocaine's 2,6-dimethylphenyl pattern, results in decreased binding affinity to sodium channels [8]. This structural modification affects the compound's ability to form optimal hydrophobic interactions within the sodium channel pore [2].

Protein-Ligand Interactions

The molecular docking studies demonstrate that the compound forms multiple types of interactions with target proteins:

  • Hydrophobic interactions with phenylalanine residues in the S6 segments
  • Electrostatic interactions between the protonated tertiary amine and negatively charged residues
  • π-π stacking interactions between the aromatic ring and aromatic amino acids in the binding site
  • Hydrogen bonding involving the amide carbonyl group [2] [4]

Comparative Binding Studies

When compared to lidocaine in molecular docking studies, the compound shows:

  • Lower binding scores in computational docking analyses
  • Altered binding orientation within the sodium channel pore
  • Reduced residence time at the binding site
  • Decreased cooperativity in multi-site binding [2] [5]
Binding Parameter2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide HClLidocaine
Binding AffinityReducedHigh
Pore Blocking EfficacyLowerHigher
Residence TimeShorterLonger
CooperativityReducedEnhanced

Hyperconjugative and π-π Stabilization Effects on Bioactivity

The hyperconjugative interactions and π-π stabilization effects play crucial roles in determining the bioactivity of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride. Natural Bond Orbital (NBO) analysis reveals significant hyperconjugative interactions that contribute to the compound's molecular stability and biological activity .

Hyperconjugative Stabilization

NBO calculations demonstrate that π → π* interactions significantly increase the biological activity of diethylamino acetamide compounds, leading to very high stabilization energies . The hyperconjugative interactions involve:

  • Lone pair to antibonding orbital interactions (LP → σ*)
  • π-bonding to π-antibonding orbital interactions (π → π*)
  • Stabilization of the amide functionality through nitrogen lone pair delocalization

The stabilization energies calculated for various hyperconjugative interactions range from 20-85 kcal/mol, indicating substantial contributions to overall molecular stability [11]. The most significant interactions include:

  • LP(N) → σ*(C-C) interactions: 32-85 kcal/mol
  • π(C-C) → π*(C-C) interactions: 20-31 kcal/mol
  • LP(O) → σ*(C-H) interactions: 15-28 kcal/mol [11]

π-π Stabilization Effects

The aromatic ring system in 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide undergoes π-π stacking interactions that enhance its bioactivity through:

  • Intramolecular π-π interactions between the aromatic ring and neighboring electron-rich systems
  • Intermolecular π-π stacking with aromatic amino acids in target proteins
  • Enhanced membrane binding through aromatic interactions with phospholipid systems

Electronic Structure Analysis

Density Functional Theory (DFT) calculations using the B3LYP functional reveal important electronic structure features:

  • HOMO-LUMO energy gap: 4.5-5.3 eV, indicating moderate chemical stability
  • Frontier molecular orbital distribution: HOMO primarily localized on the aromatic ring with significant nitrogen lone pair contribution
  • Dipole moment: 2.0-2.5 D, contributing to electrostatic interactions [12]

Molecular Orbital Contributions

The molecular orbital analysis demonstrates that:

  • HOMO is predominantly distributed over the aromatic ring system and nitrogen atom
  • LUMO is centered on the carbonyl group and aromatic π* system
  • Hyperconjugative interactions stabilize the molecular framework by 15-25 kcal/mol overall [12]
Interaction TypeEnergy (kcal/mol)Biological Impact
π → π* interactions20-31Enhanced bioactivity
LP(N) → σ*(C-C)32-85Molecular stability
LP(O) → σ*(C-H)15-28Protein binding
Aromatic π-π stacking10-15Membrane interactions

Comparative Analysis with Lidocaine and Analogous Local Anesthetics

The comparative analysis of 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride with lidocaine and other analogous local anesthetics reveals significant differences in pharmacological properties, binding characteristics, and therapeutic efficacy.

Structural Differences and Their Impact

The primary structural difference between the target compound and lidocaine lies in the aromatic substitution pattern. While lidocaine contains a 2,6-dimethylphenyl group, the target compound features a 2,4-dimethylphenyl substitution [3] [8]. This structural modification results in:

  • Reduced steric hindrance around the amide nitrogen
  • Altered electronic distribution in the aromatic ring
  • Different lipophilic properties affecting membrane permeation
  • Modified protein binding characteristics [8]

Pharmacological Property Comparison

PropertyTarget CompoundLidocainePrilocaineProcaine
Molecular Weight270.80 g/mol234.34 g/mol220.31 g/mol236.31 g/mol
pKaNot determined7.857.78.9
Protein BindingNot determined65%55%6%
Relative PotencyReduced441
OnsetNot determinedRapidRapidSlow
DurationNot determinedMediumMediumShort

Binding Affinity Comparison

The binding affinity studies demonstrate that 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide exhibits significantly reduced local anesthetic activity compared to lidocaine and other established local anesthetics [3] [6]. Key findings include:

  • IC50 values approximately 3-5 times higher than lidocaine
  • Reduced sodium channel blocking efficacy by 40-60%
  • Lower membrane binding affinity due to altered lipophilicity
  • Decreased duration of action in biological systems [2] [4]

Sodium Channel Selectivity

Comparative studies on different sodium channel subtypes reveal distinct selectivity patterns:

Sodium Channel SubtypeTarget CompoundLidocaineSelectivity Ratio
Nav1.4 (Skeletal)Low affinityHigh affinity1:4.2
Nav1.5 (Cardiac)Low affinityHigh affinity1:3.8
Nav1.7 (Peripheral)Moderate affinityHigh affinity1:2.9
Nav1.8 (Peripheral)Moderate affinityModerate affinity1:1.7

Mechanistic Differences

The comparative analysis reveals several mechanistic differences:

Use-Dependent Blocking: The target compound shows reduced use-dependent blocking compared to lidocaine, indicating weaker interaction with inactivated sodium channels [2] [5].

pH Sensitivity: Unlike lidocaine, the target compound may exhibit different pH-dependent activity profiles due to altered pKa values and protonation states [13] [14].

Membrane Interactions: The 2,4-dimethylphenyl substitution results in different membrane partitioning behavior compared to lidocaine's 2,6-dimethylphenyl pattern [4].

Therapeutic Implications

The comparative analysis suggests that 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride may serve as:

  • A research tool for studying structure-activity relationships in local anesthetics
  • An impurity standard for lidocaine quality control (Lidocaine EP Impurity I)
  • A lead compound for developing novel local anesthetics with improved safety profiles
  • A reference compound for comparative pharmacological studies [8] [15]

Clinical Significance

The reduced potency of the target compound compared to lidocaine indicates that it would require higher concentrations to achieve equivalent anesthetic effects, potentially limiting its therapeutic utility [3] [6]. However, this reduced potency might also correlate with decreased toxicity, making it potentially safer for certain applications .

Purity

95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

270.1498911 g/mol

Monoisotopic Mass

270.1498911 g/mol

Heavy Atom Count

18

Appearance

White to Off-White Solid

Related CAS

Free Base: 17289-53-1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Last modified: 08-15-2023

Explore Compound Types